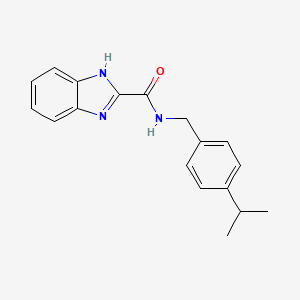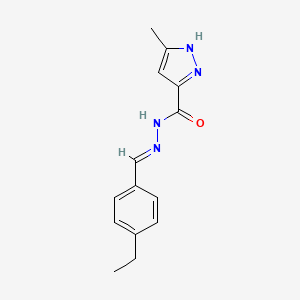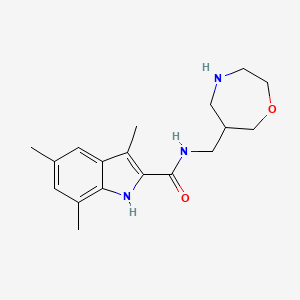
3-(methylthio)-6-(2-thienyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thieno[2,3-c]pyridazine compounds often involves starting materials such as 4-cyano-6-phenylpyridazine-3(2H)-thione, which can react with ethyl chloroacetate in the presence of sodium ethoxide to yield intermediates. These intermediates can further undergo reactions, such as hydrazinolysis, to produce novel thieno[2,3-c]pyridazines (Al-Kamali et al., 2014). Additionally, thieno[3,2-c]pyridazine has been synthesized from thienopyridazin-3-one via sequential reduction and oxidation processes (Poole & Rose, 1971).
Molecular Structure Analysis
The molecular structure of 3-(methylthio)-6-(2-thienyl)pyridazine derivatives is characterized by the presence of a methylthio group and a thienyl group attached to the pyridazine ring. This structure has been elaborated through various synthetic methods, leading to the formation of different functional derivatives (Kawale et al., 2017).
Chemical Reactions and Properties
3-(Methylthio)-6-(2-thienyl)pyridazine and its derivatives participate in various chemical reactions, including cyclocondensation, hydrazinolysis, and reactions with nitrous acid to yield novel heterocyclic compounds. These reactions are facilitated by the compound's active functional groups, allowing for the synthesis of pyrimidothienopyridazines and imidazo[4′,5′:4,5]thieno[2,3-c]pyridazine derivatives (Al-Kamali et al., 2014).
Physical Properties Analysis
The physical properties of 3-(methylthio)-6-(2-thienyl)pyridazine derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular arrangement. The specific physical properties are determined by the substituents on the thieno[2,3-c]pyridazine ring and their interactions.
Chemical Properties Analysis
The chemical properties of this compound are characterized by its reactivity towards various nucleophiles and electrophiles, owing to the presence of the methylthio and thienyl groups. These groups make the compound versatile in chemical transformations, including nucleophilic substitution and electrophilic addition reactions, leading to a wide range of derivatives with potential biological activities (El-Mariah, 2008).
Aplicaciones Científicas De Investigación
Phenothiazines and Related Derivatives
Phenothiazines have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities result from their interaction with biological systems through pharmacophoric substituents, multicyclic ring systems, and their lipophilic nature, which allows penetration through biological membranes (Pluta, Morak-Młodawska, & Jeleń, 2011).
Quinazolines and Pyrimidines for Optoelectronic Materials
Quinazoline and pyrimidine derivatives have been extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These compounds, particularly when incorporated into π-extended conjugated systems, show great promise for the development of novel optoelectronic materials. Their electroluminescent properties are significant for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Pyridopyridazine Derivatives
Pyridopyridazine derivatives exhibit antitumor, antibacterial, analgesic, and diuretic activities. These derivatives have been identified as selective inhibitors for phosphodiesterases and GABA-A receptor benzodiazepine binding site ligands, showcasing the broad spectrum of biological activity and the potential for new compounds containing this scaffold (Wojcicka & Nowicka-Zuchowska, 2018).
Propiedades
IUPAC Name |
3-methylsulfanyl-6-thiophen-2-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c1-12-9-5-4-7(10-11-9)8-3-2-6-13-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJROCLNECYKWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylthio)-6-(thiophen-2-yl)pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS*,7aR*)-5-methyl-2-[(5-methylpyrazin-2-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5558356.png)

![4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558369.png)

![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5558373.png)
![6-[butyl(phenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5558376.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558389.png)
![N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5558395.png)


![(3S*,4R*)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5558415.png)

